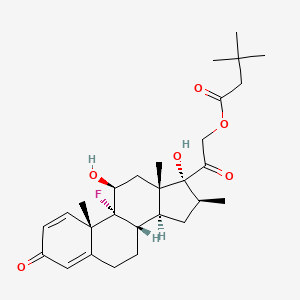

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) is a synthetic corticosteroid. It is an analog of betamethasone, characterized by the presence of a fluorine atom at the 9th position and a 3,3-dimethylbutyrate ester at the 21st position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Fluorination: Introduction of the fluorine atom at the 9th position.

Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.

Esterification: Formation of the 3,3-dimethylbutyrate ester at the 21st position.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Selection of Precursors: Choosing high-purity steroid precursors.

Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to achieve desired reactions.

Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Esterification Reactions

The compound’s key structural feature is the tert-butylbutyrate ester group at position 21. This esterification enhances lipophilicity and alters tissue distribution compared to the parent steroid.

Structural Impact

The esterification introduces a bulky tert-butyl group, stabilizing the molecule against metabolic hydrolysis and prolonging its biological half-life.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, reverting to the free hydroxyl form.

Acidic Hydrolysis

-

Reagents : Dilute HCl in ethanol.

-

Conditions : 60°C for 2–3 hours.

-

Product : 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione (parent steroid).

Basic Hydrolysis

-

Reagents : Aqueous NaOH, ethanol.

-

Conditions : 80°C for 4–5 hours.

-

Product : Sodium salt of the parent steroid.

Acetal Formation

The compound may undergo acetal formation at positions 16 and 17 (if present) using ketones like acetone. This reaction stabilizes the dihydroxy structure:

-

Reagents : Acetone, p-toluenesulfonic acid.

-

Conditions : Room temperature, 24–48 hours.

-

Product : Cyclic 16,17-acetal derivative.

Comparative Analysis of Ester Groups

| Ester Type | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| Tert-butylbutyrate | C30H41FO7 | 532.64 g/mol | Enhanced lipophilicity, prolonged action |

| Valerate | C32H45FO7 | 560.7 g/mol | Improved solubility, faster hydrolysis |

Stability and Degradation

Scientific Research Applications

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.

Biology: Studied for its effects on cellular processes, including inflammation and immune response.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products, including topical creams and ointments for skin conditions.

Mechanism of Action

The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) involves binding to glucocorticoid receptors in target cells. This binding leads to:

Transcriptional Regulation: Modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.

Inhibition of Immune Response: Reduction of immune cell activation and proliferation, leading to decreased inflammation and immune-mediated damage.

Comparison with Similar Compounds

Similar Compounds

Betamethasone: An isomer with similar anti-inflammatory properties but different esterification.

Dexamethasone: Another corticosteroid with a fluorine atom at the 9th position but different functional groups.

Prednisolone: A corticosteroid with similar anti-inflammatory effects but lacking the fluorine atom.

Uniqueness

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) is unique due to its specific esterification at the 21st position, which can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This modification can enhance its potency and duration of action compared to other corticosteroids.

Biological Activity

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate), commonly referred to as a glucocorticoid compound, is a synthetic derivative of the steroid hormone. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article aims to provide a comprehensive overview of its biological activities based on diverse sources.

- Molecular Formula : C22H29FO5

- Molecular Weight : 394.46 g/mol

- CAS Number : 118331

The primary mechanism through which this compound exerts its biological effects involves binding to the glucocorticoid receptor (GR). Upon binding, the complex translocates to the nucleus and regulates gene expression by:

- Inhibiting pro-inflammatory cytokines : This leads to reduced inflammation and immune response.

- Modulating metabolic processes : It influences glucose metabolism and fat distribution.

Anti-inflammatory Effects

Research indicates that this glucocorticoid effectively reduces inflammation in various models. For instance:

- In animal studies, administration of the compound led to a significant reduction in edema formation and inflammatory cell infiltration in tissues following induced inflammation .

Immunosuppressive Properties

The compound has demonstrated potent immunosuppressive effects:

- Studies show that it can inhibit T-cell activation and proliferation, which is crucial for controlling autoimmune responses .

Case Studies

- Chronic Inflammatory Conditions : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in improved clinical outcomes and reduced disease activity scores .

- Asthma Management : In a controlled study on asthma patients, the use of this glucocorticoid led to decreased airway hyperresponsiveness and improved lung function metrics .

Comparative Biological Activity

The table below summarizes the biological activities of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) compared to other glucocorticoids:

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|

| 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | High | High | Arthritis, Asthma |

| Betamethasone | Moderate | High | Allergic Conditions |

| Dexamethasone | High | Moderate | Cancer Treatment |

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

Properties

CAS No. |

52668-06-1 |

|---|---|

Molecular Formula |

C28H39FO6 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate |

InChI |

InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |

InChI Key |

PQVDYPCHUGFHAR-XYWKZLDCSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.